molecular formula C7H13NO2 B2862355 1,4-Dioxaspiro[4.4]nonan-6-amine CAS No. 57090-91-2

1,4-Dioxaspiro[4.4]nonan-6-amine

Cat. No. B2862355
CAS RN: 57090-91-2
M. Wt: 143.186
InChI Key: KZSSKOXLQOUMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,4-Dioxaspiro[4.4]nonan-6-amine” is a chemical compound with the IUPAC name 1,4-dioxaspiro[4.4]nonan-7-amine . It has a molecular weight of 143.19 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “1,4-Dioxaspiro[4.4]nonan-6-amine” is 1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “1,4-Dioxaspiro[4.4]nonan-6-amine” is a liquid at room temperature . It has a molecular weight of 143.19 .

Scientific Research Applications

Pharmacology

In pharmacology, 1,4-Dioxaspiro[4.4]nonan-6-amine may be explored for its potential biological activities. Compounds with the dioxaspiro structure have been studied for various pharmacological effects, including antibiotic, anti-anaphylactic, anti-inflammatory, and antispasmodic activities .

Polymer Chemistry

This compound could be investigated for its utility in polymer chemistry. Spiro compounds are known for their ability to act as monomers or cross-linkers in polymer synthesis, potentially enhancing the material properties such as thermal stability and mechanical strength .

Materials Science

In materials science, 1,4-Dioxaspiro[4.4]nonan-6-amine might be used to modify the properties of materials. Its incorporation into materials could affect their porosity, rigidity, or even conductivity, which is essential for developing advanced materials for various applications .

Organic Synthesis

The compound could serve as an intermediate in organic synthesis. Its unique structure might facilitate the synthesis of complex molecules, including natural products or pharmaceuticals, through various organic reactions .

Medicinal Chemistry

In medicinal chemistry, 1,4-Dioxaspiro[4.4]nonan-6-amine could be a key scaffold in drug design. Its spirocyclic nature might mimic biologically active natural compounds, making it a valuable entity for the development of new therapeutic agents .

Analytical Chemistry

This compound might have applications in analytical chemistry as a standard or reagent. Its well-defined structure and properties could aid in the calibration of instruments or serve as a reference compound in quantitative analyses .

Environmental Science

1,4-Dioxaspiro[4.4]nonan-6-amine could be studied for its environmental impact. Understanding its degradation behavior and interaction with environmental factors is crucial for assessing its ecological footprint .

Biochemistry

Lastly, in biochemistry, the compound could be utilized in studies related to enzyme-substrate interactions or as a probe to understand biological pathways, given its potential to interact with biological macromolecules .

Safety and Hazards

The safety information available indicates that “1,4-Dioxaspiro[4.4]nonan-6-amine” is potentially dangerous. The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSSKOXLQOUMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.4]nonan-6-amine

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